
4-(4-Methoxynaphthalen-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxynaphthalen-1-yl)butanoic acid, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBA is a naphthalene derivative and is commonly used as a building block in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxynaphthalen-1-yl)butanoic acid is not fully understood. However, it is believed that 4-(4-Methoxynaphthalen-1-yl)butanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 4-(4-Methoxynaphthalen-1-yl)butanoic acid is also believed to modulate the activity of various enzymes such as cyclooxygenase-2 and nitric oxide synthase.
Efectos Bioquímicos Y Fisiológicos
4-(4-Methoxynaphthalen-1-yl)butanoic acid has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. 4-(4-Methoxynaphthalen-1-yl)butanoic acid has also been shown to reduce oxidative stress and protect against neuronal damage in animal models of neurodegenerative diseases. Additionally, 4-(4-Methoxynaphthalen-1-yl)butanoic acid has been shown to exhibit antitumor activity in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-Methoxynaphthalen-1-yl)butanoic acid in lab experiments is its availability and relatively low cost. 4-(4-Methoxynaphthalen-1-yl)butanoic acid is also easy to synthesize, which makes it a popular building block in organic synthesis. However, one limitation of using 4-(4-Methoxynaphthalen-1-yl)butanoic acid in lab experiments is its low solubility in water, which can limit its use in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 4-(4-Methoxynaphthalen-1-yl)butanoic acid. One direction is to further investigate its potential as an anti-inflammatory and analgesic agent. Another direction is to explore its potential as a drug delivery system. Additionally, future research could focus on the development of more efficient and cost-effective methods for synthesizing 4-(4-Methoxynaphthalen-1-yl)butanoic acid. Finally, future research could explore the potential of 4-(4-Methoxynaphthalen-1-yl)butanoic acid as a therapeutic agent for neurodegenerative diseases and cancer.
Métodos De Síntesis
The synthesis of 4-(4-Methoxynaphthalen-1-yl)butanoic acid can be achieved through various methods, including the Friedel-Crafts acylation reaction, Suzuki coupling reaction, and Heck reaction. However, the most common method for synthesizing 4-(4-Methoxynaphthalen-1-yl)butanoic acid is the Friedel-Crafts acylation reaction. This method involves the reaction of naphthalene with butanoyl chloride in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with methanol to obtain 4-(4-Methoxynaphthalen-1-yl)butanoic acid.
Aplicaciones Científicas De Investigación
4-(4-Methoxynaphthalen-1-yl)butanoic acid has been extensively studied for its potential applications in various fields, including organic synthesis and medicinal chemistry. In organic synthesis, 4-(4-Methoxynaphthalen-1-yl)butanoic acid is used as a building block in the synthesis of other chemical compounds. In medicinal chemistry, 4-(4-Methoxynaphthalen-1-yl)butanoic acid has been studied for its potential as an anti-inflammatory and analgesic agent. 4-(4-Methoxynaphthalen-1-yl)butanoic acid has also been studied for its potential as a drug delivery system due to its ability to form self-assembled structures.
Propiedades
Número CAS |
10465-20-0 |
|---|---|
Nombre del producto |
4-(4-Methoxynaphthalen-1-yl)butanoic acid |
Fórmula molecular |
C15H16O3 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
4-(4-methoxynaphthalen-1-yl)butanoic acid |
InChI |
InChI=1S/C15H16O3/c1-18-14-10-9-11(5-4-8-15(16)17)12-6-2-3-7-13(12)14/h2-3,6-7,9-10H,4-5,8H2,1H3,(H,16,17) |
Clave InChI |
UYGMBKFJUCKFFG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)CCCC(=O)O |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C21)CCCC(=O)O |
Otros números CAS |
10465-20-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



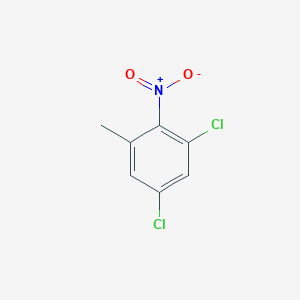
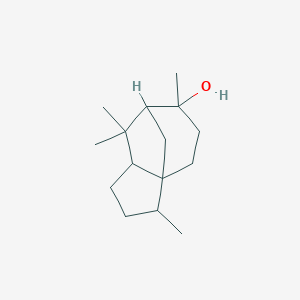
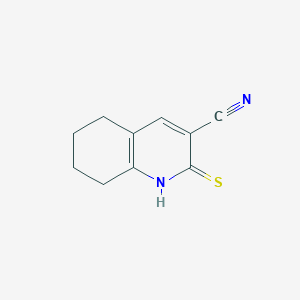
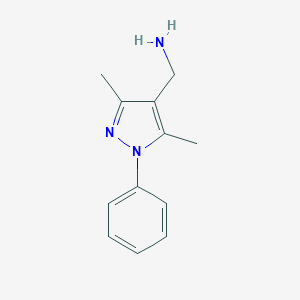
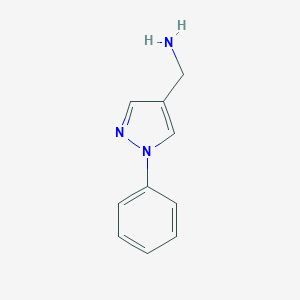
![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)
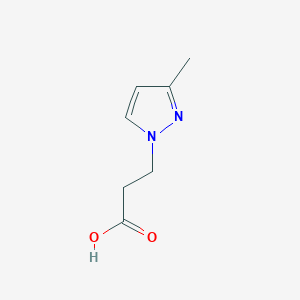
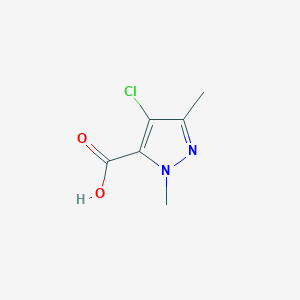
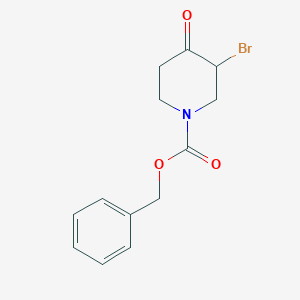
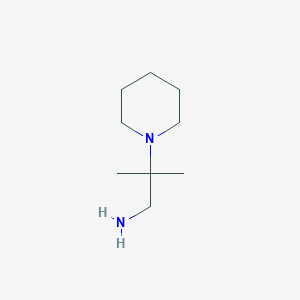
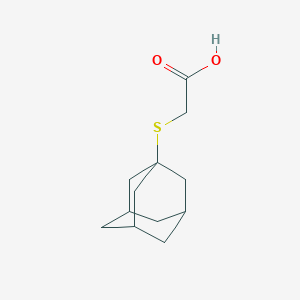
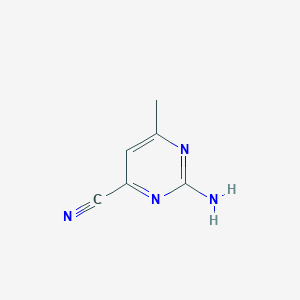
![4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B187787.png)
![N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B187788.png)